molecular formula C20H14F3NO2S2 B10903333 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine

10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B10903333
M. Wt: 421.5 g/mol
InChI Key: GQTBPJPEBWXHGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine involves the trifluoromethylation of phenothiazine derivatives. One common method includes the radical-mediated addition of trifluoromethyl groups to aryl alkyl alkynes . This process typically involves the use of sulfonyl radicals, which are generated by the addition of CF3 radicals to allylsulfonic acid derivatives . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Chemical Reactions Analysis

10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:

Properties

Molecular Formula

C20H14F3NO2S2

Molecular Weight

421.5 g/mol

IUPAC Name

10-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C20H14F3NO2S2/c1-13-6-9-15(10-7-13)28(25,26)24-16-4-2-3-5-18(16)27-19-11-8-14(12-17(19)24)20(21,22)23/h2-12H,1H3

InChI Key

GQTBPJPEBWXHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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